Isolithocholic Acid

Beschreibung

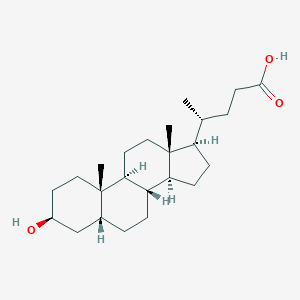

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-WFVDQZAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315537 |

Source

|

| Record name | Isolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Isolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1534-35-6 |

Source

|

| Record name | Isolithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3-hydroxy-, (3beta,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isolithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isolithocholic Acid: A Microbial Metabolite at the Crossroads of Immunity and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isolithocholic acid (ILA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule with pleiotropic effects on host physiology. Once considered a mere byproduct of cholesterol metabolism, ILA is now recognized as a potent modulator of immune responses and metabolic homeostasis. Its ability to interact with multiple host receptors, including the nuclear hormone receptor RORγt and the G protein-coupled bile acid receptor TGR5, positions it as a key mediator of the gut-liver axis and a potential therapeutic target for a range of inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the physiological functions of ILA, with a focus on its roles in immune modulation, metabolic regulation, and gut health. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this burgeoning field.

Introduction

The intricate interplay between the host and its resident gut microbiota is a major determinant of health and disease. Microbial metabolites, in particular, have garnered significant attention for their ability to influence host cellular processes. This compound (ILA) is a prominent example of such a metabolite, a C24 steroid bile acid formed from the primary bile acid chenodeoxycholic acid through the action of gut bacteria. Initially characterized by its physicochemical properties, recent research has unveiled its profound biological activities, spanning from the regulation of immune cell differentiation to the control of metabolic pathways. This guide delves into the core physiological functions of ILA, providing the technical details necessary for its study and potential therapeutic exploitation.

Immune Modulation by this compound

ILA exerts significant immunomodulatory effects, primarily by influencing the differentiation and function of T helper (Th) cells, key orchestrators of adaptive immunity.

Inhibition of Th17 Cell Differentiation

One of the most well-characterized functions of ILA is its ability to suppress the differentiation of pro-inflammatory Th17 cells.[1][2] This effect is mediated through the direct binding and inhibition of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), the master transcription factor for Th17 cell development.[1][2][3] By inhibiting RORγt, ILA downregulates the expression of key Th17 effector cytokines, including IL-17A and IL-17F.[4] This inhibitory action on Th17 cells suggests a potential therapeutic role for ILA in autoimmune and inflammatory conditions where Th17 cells are pathogenic, such as inflammatory bowel disease (IBD).[1]

Modulation of Other T Cell Subsets

While the most pronounced effect of ILA is on Th17 cells, it also influences other T cell lineages. Some studies suggest that related lithocholic acid derivatives can promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[5] However, ILA itself appears to have a more specific inhibitory effect on Th17 differentiation without significantly impacting Th1, Th2, or Treg cell differentiation.[1] Lithocholic acid (LCA), a structural isomer of ILA, has been shown to impede Th1 activation by decreasing the production of IFNγ and TNFα and inhibiting the expression of Th1-associated genes like T-bet and STAT1.[6]

Metabolic Regulation by this compound

ILA is increasingly recognized as a key player in the regulation of host metabolism, with effects on lipid and glucose homeostasis.

Lipid and Cholesterol Metabolism

Bile acids are well-established regulators of lipid and cholesterol metabolism. While the specific role of ILA is still being fully elucidated, its interaction with receptors like the Farnesoid X Receptor (FXR) suggests its involvement in these processes. FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[7] Lithocholic acid has been shown to act as an antagonist of FXR, which can lead to the downregulation of the bile salt export pump (BSEP), a transporter crucial for bile acid homeostasis.[8]

Glucose Homeostasis and GLP-1 Secretion

ILA can influence glucose metabolism through its interaction with the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1.[9] TGR5 is expressed on various cell types, including intestinal L-cells, which are responsible for the secretion of glucagon-like peptide-1 (GLP-1).[10] GLP-1 is an incretin hormone that potentiates insulin secretion and plays a vital role in maintaining glucose homeostasis. Activation of TGR5 by bile acids, including lithocholic acid, stimulates the release of GLP-1.[11] This suggests that ILA may contribute to the regulation of blood glucose levels through a TGR5-dependent mechanism.

Role in Gut Health

As a product of the gut microbiota, ILA directly impacts the gut environment through its antimicrobial properties and its effects on the intestinal barrier.

Antimicrobial Activity

ILA exhibits antimicrobial activity against certain gut pathogens, most notably Clostridioides difficile.[12] It has been shown to inhibit the growth and toxin production of this bacterium at physiologically relevant concentrations.[13] This suggests that ILA may contribute to colonization resistance against C. difficile infection.

Intestinal Barrier Function

The intestinal barrier is a critical interface that separates the host from the gut lumen. Bile acids, including lithocholic acid, have been shown to modulate intestinal barrier function. Lithocholic acid can protect against TNF-α-induced intestinal epithelial barrier dysfunction in Caco-2 cells, a model of the human intestinal epithelium.[14] This protective effect is mediated, at least in part, through the Vitamin D Receptor (VDR).[14]

Quantitative Data

The following tables summarize key quantitative data related to the physiological functions of this compound.

| Parameter | Value | Cell/System | Reference |

| RORγt Binding Affinity (Kd) | Not explicitly found for ILA. A derivative, 3-oxo-lithocholic acid amidate (A2), binds with a Kd of 16.5 ± 1.34 nM. | Biophysical Assay (MST) | [15] |

| IC50 for Th17 Differentiation | Dose-dependent reduction, significant effects seen at concentrations from 1.25 to 40 μM. | Mouse naive CD4+ T cells | [1] |

| IC50 for RORγt (derivative) | 3-oxo-lithocholic acid amidate (A2) has an IC50 of 225 ± 10.4 nM in a cellular reporter assay. | Cellular RORγt reporter luciferase assay | [15] |

| Minimum Inhibitory Concentration (MIC) against C. difficile | 0.03 mM | Clostridioides difficile strain R20291 | [13] |

| EC50 for TGR5 Activation | Not explicitly found for ILA. Lithocholic acid is a potent agonist with an EC50 of 0.53 μM. | HEK293 cells expressing TGR5 | [16] |

| In Vivo Dosage (NASH model) | 50 mg/kg/day for 8 weeks (oral administration) | Mouse model of Nonalcoholic Steatohepatitis | Not explicitly cited in provided snippets |

Experimental Protocols

In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells in the presence of this compound.

Materials:

-

Naive CD4+ T cells (isolated from mouse spleen or human peripheral blood)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant human TGF-β1 (0.3 ng/mL)

-

Recombinant mouse IL-6 (20 ng/mL)

-

This compound (dissolved in DMSO)

-

Flow cytometer

-

Fluorescently labeled antibodies against CD4, IL-17A, and IFN-γ

Procedure:

-

Coat a 96-well plate with anti-CD3 antibody.

-

Seed naive CD4+ T cells at a density of 1 × 10^6 cells/well.

-

Add anti-CD28 antibody (1 µg/mL), TGF-β1, and IL-6 to the culture medium to induce Th17 differentiation.[17]

-

Add varying concentrations of this compound (e.g., 0.625 to 40 μM) or DMSO as a vehicle control to the wells.[1]

-

Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 days.[17]

-

Restimulate the cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours before analysis.[18]

-

Harvest the cells and stain for surface markers (CD4) and intracellular cytokines (IL-17A, IFN-γ) using appropriate antibodies.

-

Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

Clostridioides difficile Growth Inhibition Assay (MIC Determination)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against C. difficile.

Materials:

-

Clostridioides difficile strain (e.g., R20291)

-

Brain Heart Infusion (BHI) broth supplemented with L-cysteine

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Anaerobic chamber or gas pack system

-

Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

-

Prepare a serial two-fold dilution of this compound in BHI broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of C. difficile to a final density of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (no ILA) and a negative control (no bacteria).

-

Incubate the plates anaerobically at 37°C for 24-48 hours.[12]

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of C. difficile.[13]

Intestinal Barrier Permeability Assay (Caco-2 Model)

This protocol describes the use of Caco-2 cell monolayers to assess the effect of this compound on intestinal barrier integrity.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS, non-essential amino acids, and antibiotics

-

Hanks' Balanced Salt Solution (HBSS)

-

FITC-dextran (4 kDa)

-

Transepithelial Electrical Resistance (TEER) meter

-

Fluorometer

Procedure:

-

Seed Caco-2 cells onto the apical side of Transwell inserts at a high density.[19]

-

Culture the cells for 19-21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. The medium should be changed every 2-3 days.[19]

-

Monitor the integrity of the monolayer by measuring the TEER. A stable TEER value above 250 Ω·cm² indicates a confluent and differentiated monolayer.[19]

-

Pre-treat the Caco-2 monolayers with this compound at various concentrations for a specified period (e.g., 24 hours).

-

Induce barrier dysfunction by adding an inflammatory stimulus like TNF-α (100 ng/mL) to the basolateral compartment.[14]

-

To measure paracellular permeability, add FITC-dextran to the apical chamber.

-

At various time points, collect samples from the basolateral chamber and measure the fluorescence to determine the flux of FITC-dextran across the monolayer.

-

Calculate the apparent permeability coefficient (Papp) to quantify the effect of this compound on barrier function.

VDR Transactivation Assay

This protocol is for determining the ability of this compound to activate the Vitamin D Receptor (VDR).

Materials:

-

A suitable cell line (e.g., HEK293T or a colon cancer cell line like HCT116)

-

Expression plasmids for human VDR and RXRα

-

A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase gene

-

Transfection reagent

-

This compound

-

1α,25-dihydroxyvitamin D3 (positive control)

-

Luciferase assay system

Procedure:

-

Co-transfect the cells with the VDR, RXRα, and VDRE-luciferase reporter plasmids. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

After 24 hours, treat the transfected cells with various concentrations of this compound or 1α,25(OH)2D3.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to the control reporter activity. The fold induction of luciferase activity relative to the vehicle-treated control indicates the level of VDR transactivation.[11]

Signaling Pathways

This compound exerts its physiological effects by engaging with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

ILA-Mediated Inhibition of Th17 Differentiation via RORγt

Caption: ILA inhibits Th17 differentiation by binding to and inhibiting RORγt.

TGR5 Signaling Pathway Activated by ILA

Caption: ILA activates TGR5, leading to cAMP production and downstream effects.

ILA Interaction with FXR and VDR Signaling

Caption: ILA interacts with both FXR and VDR signaling pathways.

Conclusion

This compound, a metabolite at the interface of the host and its microbiome, has demonstrated a remarkable range of physiological functions. Its ability to modulate the immune system, particularly by suppressing Th17 cell differentiation, highlights its potential as a therapeutic agent for inflammatory and autoimmune diseases. Furthermore, its role in metabolic regulation and gut health underscores its importance in maintaining overall physiological homeostasis. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of ILA biology and harness its therapeutic potential. As our understanding of the gut microbiome's influence on health and disease continues to expand, molecules like this compound will undoubtedly remain at the forefront of scientific investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Human gut bacteria produce TH17-modulating bile acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evolutionary and Functional Diversification of the Vitamin D Receptor-Lithocholic Acid Partnership | PLOS One [journals.plos.org]

- 12. Lithocholic Acid Stimulates IL-8 Expression in Human Colorectal Cancer Cells Via Activation of Erk1/2 MAPK and Suppression of STAT3 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TGF-β-SMAD3 signaling mediates hepatic bile acid and phospholipid metabolism following lithocholic acid-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The protective effect of lithocholic acid on the intestinal epithelial barrier is mediated by the vitamin D receptor via a SIRT1/Nrf2 and NF-κB dependent mechanism in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TGF-β-SMAD3 signaling mediates hepatic bile acid and phospholipid metabolism following lithocholic acid-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 19. Intestinal Permeability Study of Clinically Relevant Formulations of Silibinin in Caco-2 Cell Monolayers [mdpi.com]

The Role of Isolithocholic Acid in Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isolithocholic acid (isoLCA), a secondary bile acid produced by the gut microbiota, is emerging as a critical signaling molecule in host-microbe interactions. This technical guide provides an in-depth analysis of the synthesis, metabolism, and physiological roles of isoLCA, with a particular focus on its immunomodulatory functions. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and cellular signaling pathways are visually represented to offer a comprehensive resource for researchers and drug development professionals in gastroenterology, immunology, and metabolic diseases.

Introduction

The gut microbiota plays a pivotal role in human health and disease, partly through its extensive metabolism of host-derived primary bile acids into a diverse pool of secondary bile acids. Among these, this compound (isoLCA) has garnered significant attention for its potent biological activities. Unlike its isomer, lithocholic acid (LCA), which has been associated with both beneficial and detrimental effects, isoLCA consistently demonstrates protective and immunoregulatory functions within the gastrointestinal tract. This guide will explore the microbial production of isoLCA, its mechanisms of action on host cells, and its potential as a therapeutic target.

Microbial Production of this compound

This compound is not produced by the host but is exclusively synthesized by specific members of the gut microbiota from its precursor, lithocholic acid (LCA). LCA itself is a secondary bile acid derived from the primary bile acid chenodeoxycholic acid (CDCA) through the action of microbial 7α-dehydroxylating bacteria.[1]

The conversion of LCA to isoLCA involves a multi-step enzymatic process primarily carried out by a consortium of gut bacteria. The key enzymatic steps involve 3α-hydroxysteroid dehydrogenases (3α-HSDHs) and 3β-hydroxysteroid dehydrogenases (3β-HSDHs).[2]

Bacterial Species Involved in isoLCA Production:

A high-throughput screen of human gut isolates has identified several bacterial species capable of converting LCA to isoLCA.[2] Notably, a collaborative metabolic pathway often enhances the production of isoLCA. For instance, co-cultures of a 3-oxoLCA producer with bacteria possessing 3β-HSDH activity lead to a higher conversion of LCA to isoLCA.[2]

Key Bacterial Genera:

Quantitative Data on this compound

The following tables summarize key quantitative findings from studies investigating the effects of isoLCA.

Table 1: In Vitro Effects of this compound on T Helper 17 (TH17) Cell Differentiation

| Parameter | Condition | Result | Reference |

| TH17 Cell Population Frequency | Naïve CD4+ T cells + isoLCA (various concentrations) | Dose-dependent inhibition of TH17 cell differentiation. | [2] |

| RORγt Activity | In vitro luciferase reporter assay | isoLCA directly inhibits the activity of RORγt, a key transcription factor for TH17 differentiation. | [2][4] |

Table 2: In Vivo Effects of this compound in Mouse Models

| Model | Treatment | Outcome | Reference |

| Segmented Filamentous Bacteria (SFB)-colonized mice | isoLCA-containing chow (0.3% w/w) for 1 week | Significant reduction in the frequency of TH17 cells in the ileal lamina propria. | [2] |

| Dextran Sodium Sulfate (DSS)-induced colitis | Intraperitoneal injection of LCA (a precursor to isoLCA) | Protection against mucosal inflammation and inhibition of epithelial cytokine release. | [5][6] |

Table 3: Clinical Observations in Inflammatory Bowel Disease (IBD) Patients

| Parameter | IBD Patients vs. Healthy Controls | Correlation | Reference |

| Fecal isoLCA Levels | Significantly reduced in IBD patients. | Inversely correlated with the expression of TH17 cell-associated genes. | [2][4] |

| Bacterial 3α-HSDH Genes | Significantly reduced in IBD patients. | Positively correlated with isoLCA levels. | [2][4] |

Signaling Pathways of this compound

isoLCA exerts its biological effects through interaction with specific host receptors and signaling cascades. The primary mechanism identified to date is the direct inhibition of the nuclear receptor RORγt, which is a master regulator of TH17 cell differentiation.[2][4][7][8]

Diagram 1: this compound-Mediated Inhibition of TH17 Cell Differentiation

Caption: isoLCA produced by gut bacteria inhibits RORγt, suppressing TH17 differentiation.

In addition to its effects on RORγt, isoLCA, like other secondary bile acids, may interact with other receptors such as the G protein-coupled bile acid receptor 1 (TGR5).[9][10]

Diagram 2: Potential TGR5 Signaling Pathway of this compound

References

- 1. Frontiers | Gut microbiota derived bile acid metabolites maintain the homeostasis of gut and systemic immunity [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Fecal microbiota and bile acid interactions with systemic and adipose tissue metabolism in diet-induced weight loss of obese postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human gut bacteria produce ΤΗ17-modulating bile acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ursodeoxycholic acid and lithocholic acid exert anti-inflammatory actions in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bile acids in immunity: Bidirectional mediators between the host and the microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Bile acids in immunity: Bidirectional mediators between the host and the microbiota [frontiersin.org]

- 9. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor: Lithocholic acid promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolithocholic Acid Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolithocholic acid (ILCA) is a secondary bile acid isomer of lithocholic acid (LCA) produced by the metabolic action of the gut microbiota. Emerging research has identified ILCA and its derivatives as significant signaling molecules that modulate a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core signaling pathways of ILCA, with a focus on its roles in immune regulation and cellular homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ILCA's mechanisms of action.

Core Signaling Pathways of this compound

This compound and its closely related derivatives primarily exert their effects through the modulation of several key receptors, including the Retinoid-related Orphan Receptor Gamma t (RORγt), the Vitamin D Receptor (VDR), and the Takeda G protein-coupled receptor 5 (TGR5).

RORγt Signaling Pathway: Inhibition of Th17 Cell Differentiation

ILCA and its metabolite, 3-oxolithocholic acid (3-oxoLCA), have been identified as inhibitors of T helper 17 (Th17) cell differentiation through their interaction with the nuclear receptor RORγt, a master regulator of Th17 lineage commitment.[1][2]

Mechanism of Action:

-

Binding to RORγt: 3-oxoLCA has been shown to directly bind to the ligand-binding domain (LBD) of RORγt.[3]

-

Inhibition of Transcriptional Activity: This binding event inhibits the transcriptional activity of RORγt.[1]

-

Downregulation of Th17 Signature Genes: Consequently, the expression of key Th17 cytokines, such as Interleukin-17A (IL-17A) and IL-17F, is suppressed.[1]

This inhibitory action on Th17 cell differentiation positions ILCA and its derivatives as potential therapeutic agents for autoimmune and inflammatory diseases where Th17 cells play a pathogenic role.

Figure 1: ILCA/3-oxoLCA-mediated inhibition of RORγt signaling pathway.

Modulation of Regulatory T Cell (Treg) Differentiation

In addition to its effects on Th17 cells, the LCA derivative isoalloLCA has been shown to enhance the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[3][4]

Mechanism of Action:

-

Induction of Mitochondrial ROS: IsoalloLCA promotes the production of mitochondrial reactive oxygen species (mitoROS).[3]

-

Increased Foxp3 Expression: The increase in mitoROS leads to enhanced expression of the transcription factor Foxp3, the master regulator of Treg cell development.[3]

This dual ability to suppress pro-inflammatory Th17 cells and promote anti-inflammatory Treg cells highlights the immunomodulatory potential of LCA derivatives.

Figure 2: IsoalloLCA-mediated enhancement of Treg differentiation.

Vitamin D Receptor (VDR) Signaling Pathway

Lithocholic acid is a known ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in calcium homeostasis, immunity, and cell differentiation.[5][6] While direct quantitative data for ILCA is limited, its structural similarity to LCA suggests it may also interact with VDR.

Mechanism of Action:

-

VDR Activation: LCA binds to and activates VDR.[5]

-

Heterodimerization with RXR: Ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Binding to VDREs: The VDR-RXR heterodimer binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

-

Gene Transcription: This binding event modulates the transcription of VDR target genes, such as CYP24A1 (involved in vitamin D catabolism) and TRPV6 (a calcium channel).[6]

LCA-mediated VDR activation has been shown to inhibit the activation of Th1 cells, further contributing to its immunomodulatory profile.[7]

Figure 3: LCA-mediated activation of the VDR signaling pathway.

Takeda G protein-coupled receptor 5 (TGR5) Signaling Pathway

LCA is a potent agonist for TGR5, a G protein-coupled receptor involved in the regulation of energy homeostasis, inflammation, and glucose metabolism.[8][9]

Mechanism of Action:

-

TGR5 Activation: LCA binds to and activates TGR5 on the cell surface.[9]

-

Gαs Protein Activation: This leads to the activation of the associated Gαs protein.[10]

-

Adenylate Cyclase Activation: Gαs stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[10]

-

Downstream Signaling: The increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to various cellular responses, including the inhibition of pro-inflammatory cytokine production in immune cells.[9][10]

Figure 4: LCA-mediated activation of the TGR5 signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of ILCA and its derivatives with their target receptors. It is important to note that direct quantitative data for ILCA is limited, and much of the available information pertains to LCA or its synthetic derivatives.

Table 1: Receptor Binding Affinities and Potencies

| Ligand | Receptor | Assay Type | Value | Reference(s) |

| 3-oxolithocholic acid | RORγt | Microscale Thermophoresis (MST) | Kd ≈ 1 µM | [3] |

| 3-oxo-lithocholic acid amidate (A2) | RORγt | Microscale Thermophoresis (MST) | Kd = 16.5 nM | [11][12][13] |

| 3-oxo-lithocholic acid amidate (A2) | RORγt | Reporter Luciferase Assay | IC50 = 225 nM | [11][12][13] |

| Lithocholic acid (LCA) | TGR5 | cAMP Production Assay | EC50 = 0.53 µM | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study ILCA signaling pathways.

RORγt Reporter Gene Assay

This assay is used to determine the ability of a compound to modulate the transcriptional activity of RORγt.

Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Agonists will increase luciferase expression, while antagonists or inverse agonists will decrease it.

Workflow:

Figure 5: Workflow for a RORγt reporter gene assay.

In Vitro Th17 Cell Differentiation Assay

This assay is used to assess the effect of ILCA on the differentiation of naive CD4+ T cells into Th17 cells.

Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, and TGF-β). The effect of ILCA on the percentage of IL-17A-producing cells is then measured by flow cytometry or ELISA.

Workflow:

Figure 6: Workflow for an in vitro Th17 cell differentiation assay.

TGR5 cAMP Assay

This assay measures the activation of TGR5 by quantifying the production of its downstream second messenger, cAMP.

Principle: Cells expressing TGR5 are treated with a test compound. The intracellular cAMP levels are then measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.

Workflow:

Figure 7: Workflow for a TGR5 cAMP assay.

Conclusion

This compound and its derivatives are emerging as important regulators of immune responses and cellular metabolism. Their ability to modulate key signaling pathways, including those governed by RORγt, VDR, and TGR5, underscores their therapeutic potential for a range of diseases, particularly those with an inflammatory component. Further research is warranted to fully elucidate the specific signaling cascades initiated by ILCA and to determine its precise quantitative interactions with its target receptors. The experimental protocols outlined in this guide provide a foundation for continued investigation into the multifaceted roles of this intriguing gut microbial metabolite.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Human gut bacteria produce TH17-modulating bile acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolithocholic Acid Receptor Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolithocholic acid (isoLCA), a stereoisomer of the secondary bile acid lithocholic acid (LCA), is emerging as a significant signaling molecule within the complex network of bile acid-mediated physiological processes. Generated by the gut microbiota, isoLCA and its derivatives interact with various nuclear and cell surface receptors, thereby modulating inflammatory responses, immune cell differentiation, and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's binding affinity for its key receptor targets, detailed experimental protocols for assessing these interactions, and visualizations of the associated signaling pathways. While direct quantitative binding data for this compound is still emerging, this guide consolidates the available information for its closely related precursors and derivatives to provide a valuable resource for researchers in the field.

Receptor Targets and Binding Affinity

This compound and its metabolic precursor, lithocholic acid, have been shown to interact with a range of receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), G-protein coupled bile acid receptor 1 (GPBAR1), and the Retinoid-related Orphan Receptor gamma t (RORγt). The binding affinities of these interactions are critical determinants of their physiological effects.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding of lithocholic acid and its derivatives to their primary receptor targets. It is important to note the current lack of extensive, direct binding affinity data for this compound itself across all receptors. The data presented for LCA and its derivatives serve as a valuable proxy for understanding the potential interactions of isoLCA.

Table 1: Farnesoid X Receptor (FXR) Binding Affinity

| Compound | Assay Type | Species | Value | Notes |

| Lithocholic Acid (LCA) | Cell-based Luciferase Reporter Assay | Human | EC50: 34.90 µM[1] | Weak agonist activity.[1] |

| Lithocholic Acid (LCA) | In vitro Co-activator Association Assay | Human | IC50: 1 µM[2] | Antagonist with partial agonist activity.[2] |

Table 2: Pregnane X Receptor (PXR) Binding Affinity

| Compound | Assay Type | Species | Value | Notes |

| Lithocholic Acid (LCA) | Scintillation Proximity Assay | Human | Ki: 9 µM | - |

| 3-keto-Lithocholic Acid | Scintillation Proximity Assay | Human | Ki: 15 µM | Metabolite of LCA. |

Table 3: Vitamin D Receptor (VDR) Binding Affinity

| Compound | Assay Type | Species | Value | Notes |

| Lithocholic Acid (LCA) | Transient Transactivation Assay (CYP24A1-Luc) | Human (HEK293T cells) | EC50: 16.82 µM[3] | Agonist activity.[3] |

Table 4: G-protein Coupled Bile Acid Receptor 1 (GPBAR1) Binding Affinity

| Compound | Assay Type | Species | Value | Notes |

| Lithocholic Acid (LCA) | cAMP Assay | Human | EC50: 0.5 - 1 µM[4] | Potent endogenous ligand.[4] |

| Taurolithocholic Acid (TLCA) | cAMP Assay | Human | EC50: ~0.3 µM | Most potent endogenous ligand. |

Table 5: Retinoid-related Orphan Receptor gamma t (RORγt) Binding Affinity

| Compound | Assay Type | Species | Value | Notes |

| 3-oxo-Lithocholic Acid Amide Derivative (A2) | Microscale Thermophoresis (MST) | Human | KD: 16.5 ± 1.34 nM[5][6] | A potent modulator of RORγt.[5][6] |

| 3-oxo-Lithocholic Acid Amide Derivative (A2) | Cellular RORγt Reporter Luciferase Assay | - | IC50: 225 ± 10.4 nM[5][6] | Inhibitory effect.[5][6] |

| 3-oxo-Lithocholic Acid | Microscale Thermophoresis (MST) | - | KD: ~1.1 µM | Binds directly to the RORγt ligand-binding domain. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's receptor binding affinity and functional activity. The following sections provide protocols for key experiments cited in the literature.

Farnesoid X Receptor (FXR) Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for FXR.

Principle: This assay measures the ability of a test compound (this compound) to compete with a known radiolabeled or fluorescently labeled FXR agonist for binding to the FXR ligand-binding domain (LBD). A decrease in the signal from the labeled agonist indicates displacement by the test compound.

Materials:

-

Purified human FXR LBD protein

-

Radiolabeled FXR agonist (e.g., [3H]-GW4064) or fluorescently labeled FXR agonist

-

Scintillation proximity assay (SPA) beads or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA)

-

96-well or 384-well microplates

-

Microplate reader capable of detecting radioactivity or fluorescence

Procedure:

-

Preparation of Reagents:

-

Dilute the purified FXR LBD to the desired concentration in assay buffer.

-

Prepare a stock solution of the radiolabeled or fluorescently labeled FXR agonist.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add the FXR LBD protein.

-

Add the radiolabeled or fluorescently labeled FXR agonist to each well at a concentration close to its Kd.

-

Add the serially diluted this compound or vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

-

Detection:

-

For SPA, add the SPA beads to each well and incubate to allow binding of the receptor-ligand complex. Measure the scintillation signal using a microplate reader.

-

For TR-FRET, add the TR-FRET detection reagents (e.g., donor and acceptor fluorophores) and measure the FRET signal.

-

-

Data Analysis:

-

Plot the signal as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]

Isolithocholic Acid: A Key Regulator in Metabolic Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Isolithocholic acid (ILCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule in the regulation of host metabolism. Beyond its traditional role in facilitating lipid absorption, ILCA actively modulates a network of signaling pathways, influencing glucose and lipid homeostasis, energy expenditure, and inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of ILCA's role in metabolic regulation, with a focus on its molecular mechanisms, experimental validation, and therapeutic potential.

Core Signaling Pathways of this compound

This compound exerts its pleiotropic metabolic effects through interaction with several key receptors, including the G protein-coupled bile acid receptor 1 (TGR5), the farnesoid X receptor (FXR), the vitamin D receptor (VDR), and the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).

TGR5-Mediated Signaling

ILCA is a potent agonist for TGR5, a G protein-coupled receptor expressed in various metabolic tissues. Activation of TGR5 by ILCA triggers a cascade of downstream signaling events that contribute to improved metabolic health.

-

GLP-1 Secretion and Glucose Homeostasis: In intestinal L-cells, ILCA-mediated TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][2] GLP-1, in turn, enhances insulin secretion from pancreatic β-cells and improves glucose tolerance.

-

Energy Expenditure: TGR5 activation in brown adipose tissue (BAT) and skeletal muscle promotes energy expenditure.[1] This is achieved through the induction of thermogenic genes, leading to increased fatty acid oxidation and dissipation of energy as heat.[1]

-

Skeletal Muscle Hypertrophy: ILCA has been shown to promote skeletal muscle regeneration and hypertrophy through the TGR5 receptor.[3][4] This involves the activation of the AKT/mTOR/FoxO3 and IGF-1 signaling pathways, leading to increased protein synthesis and reduced protein degradation.[3][4][5]

FXR and VDR Interactions

While ILCA is a potent TGR5 agonist, its interactions with nuclear receptors like FXR and VDR are more nuanced and context-dependent.

-

FXR Antagonism: Some studies suggest that lithocholic acid (LCA), the precursor to ILCA, can act as an antagonist to FXR.[6] FXR is a key regulator of bile acid synthesis and metabolism.[7][8] By antagonizing FXR, LCA may down-regulate the expression of the bile salt export pump (BSEP), potentially leading to cholestasis at high concentrations.[6] The direct effects of ILCA on FXR require further investigation.

-

VDR Agonism: LCA has been shown to activate the Vitamin D Receptor (VDR), which can mediate anti-inflammatory effects by inhibiting Th1 cell activation.[1][7] This VDR-mediated pathway may contribute to the resolution of inflammation in metabolic diseases.

RORγt Inhibition and Immune Modulation

ILCA has been identified as an inverse agonist of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[9][10] By inhibiting RORγt, ILCA can suppress Th17 cell differentiation and the production of associated cytokines like IL-17A, thereby dampening inflammation associated with metabolic disorders.[9][11]

Quantitative Data on ILCA's Metabolic Effects

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.

Table 1: Effects of this compound on Metabolic Parameters in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

| Parameter | Control (NASH) | ILCA-treated (50mg/kg/day) | % Change | p-value | Reference |

| Serum ALT (U/L) | High | Reduced | ↓ | <0.05 | [11] |

| Serum AST (U/L) | High | Reduced | ↓ | <0.05 | [11] |

| Serum Total Cholesterol (TC) | High | Reduced | ↓ | <0.05 | [11] |

| Serum Triglycerides (TG) | High | Reduced | ↓ | <0.05 | [11] |

| Hepatic Inflammatory Cells | Increased | Alleviated | ↓ | <0.05 | [11] |

| Hepatic Lipid Droplets | Increased | Alleviated | ↓ | <0.05 | [11] |

| Hepatic Fibrosis | Increased | Alleviated | ↓ | <0.05 | [11] |

Table 2: In Vitro Effects of this compound

| Cell Type | Treatment | Effect | Concentration | Reference |

| Initial CD4+ T cells | ILCA (18h) | Dose-dependent inhibition of Th17 differentiation | 0.625-40µM | [11] |

| C2C12 myotubes | LCA | Concentration-dependent hypertrophy | 0-700 nM | [4][5] |

| HepG2 cells | LCA | Antagonized GW4064-enhanced FXR transactivation | IC50 of 1 µM | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on ILCA. Below are summaries of key experimental protocols.

Quantification of this compound in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the gold standard for accurate and sensitive quantification of bile acids, including ILCA.[12][13]

Sample Preparation (Serum): [12]

-

Thaw serum samples at 4°C.

-

Precipitate proteins by adding 80 µL of ice-cold methanol containing an internal standard (e.g., D4-LCA) to 20 µL of serum.

-

Vortex for 10 minutes and centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to HPLC vials for analysis.

Sample Preparation (Feces): [12][13]

-

Lyophilize and weigh a portion of the fecal sample.

-

Homogenize the sample in a methanol/water mixture.

-

Centrifuge to pellet solids.

-

Transfer the supernatant for LC/MS/MS analysis.

LC/MS/MS Conditions: [12]

-

Chromatographic Separation: Reversed-phase chromatography (e.g., C18 column) is typically used to separate the various bile acid isomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol/acetonitrile) is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for ILCA and the internal standard.

References

- 1. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]

- 2. Hyocholic acid: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]

- 3. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans | eLife [elifesciences.org]

- 5. medrxiv.org [medrxiv.org]

- 6. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 1534-35-6 | Benchchem [benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. glpbio.com [glpbio.com]

- 12. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

An In-depth Technical Guide to Isolithocholic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isolithocholic acid (ILA), a secondary bile acid isomer, and its derivatives have emerged as a promising class of molecules with diverse biological activities and significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of ILA analogs. We delve into their interactions with key signaling pathways, including those mediated by the Takeda G protein-coupled receptor 5 (TGR5) and the Vitamin D Receptor (VDR). This document summarizes quantitative data on the bioactivity of various ILA derivatives, details experimental protocols for their evaluation, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction to this compound and its Therapeutic Potential

This compound (ILA), the 3β-hydroxy epimer of lithocholic acid, is a microbial metabolite of primary bile acids in the gut.[1] While historically studied in the context of bile acid metabolism, recent research has highlighted the role of ILA and its synthetic analogs as potent signaling molecules with a wide range of pharmacological applications. These include modulation of inflammatory responses, anti-cancer activity, and regulation of metabolic homeostasis.[2][3] The therapeutic potential of ILA derivatives stems from their ability to selectively interact with and modulate the activity of key cellular receptors, offering opportunities for the development of novel therapeutics for a variety of diseases.

Synthesis of this compound Derivatives and Analogs

The chemical modification of the this compound scaffold has led to the generation of a diverse library of analogs with improved potency, selectivity, and pharmacokinetic properties. Synthetic strategies often focus on modifications at the C3 position of the steroid nucleus and the C24 carboxylic acid side chain.

A general synthetic approach to generate ILA analogs with modified side chains can be achieved through a multi-step process starting from commercially available pregnanediol. This involves selective protection of the 3-hydroxyl group, followed by reactions to introduce different functional groups at the side chain, and subsequent deprotection. For instance, the introduction of a polar oxygen atom into the side chain has been explored to enhance the hydrophilicity of the resulting analogs.[4]

Another key synthetic strategy involves the amidation of the C24 carboxylic acid. This has been shown to yield potent VDR agonists. The synthesis of these amide derivatives involves the activation of the carboxylic acid of an ILA precursor, followed by coupling with a desired amine.[5]

Biological Activity and Quantitative Data

The biological effects of this compound derivatives are primarily mediated through their interaction with specific nuclear and cell surface receptors. The following tables summarize the quantitative data on the bioactivity of various ILA analogs.

| Compound/Analog | Target | Assay Type | Value | Unit | Reference |

| Lithocholic acid (LCA) | TGR5 | EC50 | 0.53 | µM | [6] |

| Deoxycholic acid (DCA) | TGR5 | EC50 | 1.0 | µM | [6] |

| Chenodeoxycholic acid (CDCA) | TGR5 | EC50 | 4.4 | µM | [6] |

| Cholic acid (CA) | TGR5 | EC50 | 7.7 | µM | [6] |

| Taurolithocholic acid (TLCA) | TGR5 | EC50 | 0.33 | µM | [7] |

| Lithocholic acid (LCA) | FXR | EC50 | 3.8 | µM | [8] |

| Lithocholic acid (LCA) | VDR | Ki | 29 | µM | [8] |

| LCA acetate | VDR | EC50 | 1.49 ± 0.65 | µM | |

| Calcitroic acid | VDR | EC50 | 0.87 ± 0.29 | µM | |

| Compound 1a (LCA analog) | TGR5 | Luciferase Reporter Assay | 1.97 ± 0.07 (Fold Activation) | - | [4] |

| Compound 1b (LCA analog) | TGR5 | Luciferase Reporter Assay | 1.88 ± 0.15 (Fold Activation) | - | [4] |

| Lithocholic acid (LCA) | TGR5 | Luciferase Reporter Assay | 2.03 ± 0.14 (Fold Activation) | - | [4] |

Table 1: Receptor Activation and Binding Affinity of ILA and its Analogs.

| Compound | Cell Line | Assay Type | IC50 | Unit | Reference |

| Lithocholic acid (LCA) | DNA Polymerase β | Enzyme Inhibition | 15 | µM | [8] |

| Ursolic acid analog UA-O-i | α-glucosidase | Enzyme Inhibition | 0.71 ± 0.27 | µM | [9] |

Table 2: Enzyme Inhibition by ILA and Related Compounds.

Key Signaling Pathways

This compound and its derivatives exert their biological effects by modulating several key signaling pathways. The two most prominent pathways are the TGR5 and VDR signaling cascades.

TGR5 Signaling Pathway

TGR5, a G protein-coupled receptor, is a key mediator of bile acid signaling.[10] Activation of TGR5 by ILA or its analogs initiates a cascade of intracellular events. Upon ligand binding, TGR5 couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11][12] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which in turn modulate downstream effectors to influence a variety of cellular processes, including energy metabolism and inflammation.[11]

Vitamin D Receptor (VDR) Signaling Pathway

The Vitamin D Receptor is a nuclear receptor that functions as a ligand-activated transcription factor.[13] ILA and some of its derivatives have been identified as VDR agonists.[14] Upon binding of an ILA analog, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[13][15] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[15][16] This binding recruits co-activator or co-repressor complexes, ultimately leading to the modulation of gene transcription.[17]

Experimental Protocols

TGR5 Activation Assay (Luciferase Reporter Gene Assay)

This protocol describes a common method for assessing the agonist activity of ILA derivatives on the TGR5 receptor using a luciferase reporter gene assay.[4][18]

Materials:

-

HEK293T cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

pCRE-Luc reporter plasmid (contains a cAMP response element driving luciferase expression)

-

Human TGR5 expression plasmid

-

pCMV-Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

ILA derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 30,000-50,000 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the pCRE-Luc reporter plasmid, the human TGR5 expression plasmid, and the pCMV-Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 18-24 hours to allow for receptor expression.

-

Compound Treatment: Replace the medium with a serum-free medium containing various concentrations of the ILA derivatives or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for 6-8 hours.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[19]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control.

VDR Activation Assay (Competitive Ligand Binding Assay)

This protocol outlines a method to determine the binding affinity (Ki) of ILA derivatives to the Vitamin D Receptor.[8]

Materials:

-

COS-7 cells

-

VDR and RXRα expression plasmids

-

Transfection reagent

-

Lysate buffer

-

[3H]1,25(OH)2D3 (radiolabeled VDR ligand)

-

ILA derivatives (unlabeled competitor)

-

Dextran-coated charcoal

-

Scintillation counter

Procedure:

-

Cell Transfection: Transfect COS-7 cells with expression plasmids for VDR or RXRα.

-

Cell Lysate Preparation: Prepare cell lysates containing the expressed receptors.

-

Binding Reaction: Incubate the cell lysates overnight at 4°C with a fixed concentration of [3H]1,25(OH)2D3 and varying concentrations of the unlabeled ILA derivative (competitor).

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound [3H]1,25(OH)2D3.

-

Centrifugation: Centrifuge the samples to pellet the charcoal.

-

Scintillation Counting: Measure the radioactivity in the supernatant, which represents the amount of bound [3H]1,25(OH)2D3.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the Ki value from the competition curves using appropriate software.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds for drug discovery. Their ability to selectively modulate key signaling pathways, such as those governed by TGR5 and VDR, opens up new avenues for the treatment of a wide range of diseases, including metabolic disorders, inflammatory conditions, and cancer. The continued exploration of the structure-activity relationships of ILA analogs, coupled with the development of robust and predictive preclinical models, will be crucial in translating the therapeutic potential of these molecules into novel clinical applications. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to ensure their safety and efficacy in vivo. The in-depth understanding of the molecular mechanisms underlying the biological activities of ILA derivatives, as outlined in this guide, will undoubtedly accelerate their journey from the laboratory to the clinic.

References

- 1. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Computational and Biological Evaluation of Novel Structure Fragments Based on Lithocholic Acid (LCA) [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 14. selleckchem.com [selleckchem.com]

- 15. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

- 16. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. eubopen.org [eubopen.org]

The Structure-Activity Relationship of Isolithocholic Acid: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isolithocholic acid (ILA), a secondary bile acid and an epimer of lithocholic acid (LCA), is emerging as a significant signaling molecule with a diverse range of biological activities. Its unique stereochemistry at the C-3 position confers a distinct pharmacological profile, making it and its derivatives attractive candidates for therapeutic development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its interactions with key biological targets, including the T-cell-coupled G-protein-coupled receptor 5 (TGR5), the vitamin D receptor (VDR), and the farnesoid X receptor (FXR). Furthermore, this guide explores the anticancer and antimicrobial properties of ILA and its analogs. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to support further research and drug discovery efforts in this promising area.

Introduction to this compound

This compound (3β-hydroxy-5β-cholan-24-oic acid) is a secondary bile acid formed in the gut through the microbial metabolism of its precursor, lithocholic acid (LCA).[1] The key transformation is the epimerization of the hydroxyl group at the C-3 position from the α-configuration in LCA to the β-configuration in ILA.[1] This seemingly minor stereochemical change has profound implications for the molecule's biological activity, altering its binding affinity for various receptors and modulating its downstream signaling effects.[2]

The growing interest in ILA stems from its potential therapeutic applications in metabolic diseases, inflammatory disorders, and cancer. Understanding the relationship between the chemical structure of ILA and its biological function is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Anticancer Activity of this compound Derivatives

While research on the anticancer properties of ILA itself is still developing, studies on its close structural analog, lithocholic acid (LCA), provide valuable insights into the potential SAR for this class of molecules. Modifications of the LCA scaffold have yielded derivatives with significant cytotoxic activity against various cancer cell lines, particularly colon cancer.

Key Structural Modifications and Their Impact on Anticancer Activity

The primary sites for chemical modification of the LCA/ILA scaffold to enhance anticancer activity include the C-24 carboxylic acid and the steroid nucleus.

-

Modification of the C-24 Carboxylic Acid: Conversion of the carboxylic acid to cationic amphiphiles has been shown to dramatically increase cytotoxicity. For instance, the conjugation of a piperidine headgroup to LCA (LCA-PIP1) resulted in a 6- to 10-fold increase in cytotoxicity against HCT-116, HCT-8, and DLD-1 colon cancer cell lines compared to the parent LCA.[3] The nature of the cationic headgroup is critical, with a six-membered aliphatic ring (piperidine) demonstrating greater potency than a five-membered ring (pyrrolidine) or an aromatic ring (pyridine).[3] This suggests that the size, shape, and charge distribution of the substituent at this position are key determinants of activity.

-

Amide Derivatives: A series of amide derivatives of LCA have been synthesized and evaluated for their antitumor activity against MCF-7 and MCF-7/ADR (doxorubicin-resistant) breast cancer cells.[4] Specific derivatives showed significantly higher potency than LCA, with one compound exhibiting 20-fold greater activity in MCF-7 cells and another showing 22-fold higher activity in MCF-7/ADR cells.[4]

Quantitative Data on Anticancer Activity of LCA Derivatives

The following table summarizes the in vitro anticancer activity of selected LCA derivatives.

| Compound | Modification | Cell Line | IC50 (µM) | Fold Improvement vs. LCA | Reference |

| LCA | - | HCT-116 | ~120-150 | - | [3] |

| LCA-PIP1 | Piperidine at C-24 | HCT-116 | ~12-15 | ~10x | [3] |

| LCA-PYR1 | Pyridine at C-24 | HCT-116 | ~25-30 | ~4-6x | [3] |

| LCA-PYROL1 | Pyrrolidine at C-24 | HCT-116 | ~35-40 | ~3-4x | [3] |

| LCA Amide 20 | Amide at C-24 | MCF-7 | N/A | 20x | [4] |

| LCA Amide 24 | Amide at C-24 | MCF-7/ADR | N/A | 22x | [4] |

Mechanism of Anticancer Action

The enhanced anticancer activity of LCA derivatives is often attributed to a greater induction of apoptosis.[3] For example, LCA-PIP1 was shown to induce sub-G0 cell cycle arrest and cleavage of caspases.[3] These findings suggest that modifications to the LCA scaffold can modulate the intrinsic pro-apoptotic activity of the bile acid.

Modulation of Nuclear and G-Protein Coupled Receptors

This compound and its analogs exert many of their physiological effects through interactions with a network of receptors, including TGR5, VDR, and FXR. The SAR for these interactions is distinct for each receptor, offering opportunities for the development of selective modulators.

Takeda G-protein-coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production.[5] This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammation.[5]

Both LCA and ILA are known agonists of TGR5.[6] The potency of bile acids at TGR5 generally follows the order: LCA > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA) > cholic acid (CA).[5] While specific EC50 values for ILA are not widely reported, its structural similarity to LCA, the most potent endogenous TGR5 agonist, suggests it is also a significant activator of this receptor.[5]

The activation of TGR5 by ILA initiates a downstream signaling cascade that has implications for metabolic regulation and immune cell function.

Figure 1: ILA-mediated TGR5 signaling pathway.

Vitamin D Receptor (VDR)

The VDR is a nuclear receptor that is canonically activated by vitamin D3. However, it is also a target for certain bile acids, including LCA and its derivatives.[7] VDR activation by bile acids plays a role in regulating intestinal homeostasis and inflammation.

LCA is a known VDR agonist, and modifications to its structure can significantly enhance its activity.

-

Esterification of the C-24 Carboxylic Acid: The conversion of the carboxylic acid of LCA to an acetate ester (LCA acetate) results in a 30-fold increase in VDR activation potency compared to LCA.[7] Further extension of the ester to a propionate (LCA propionate) also yields a potent VDR activator.[6] These derivatives act as selective VDR modulators, inducing the expression of VDR target genes without causing hypercalcemia, a common side effect of potent vitamin D analogs.[6]

The activation of VDR by ILA or its derivatives leads to the translocation of the receptor to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 2: VDR-mediated gene regulation by ILA.

Farnesoid X Receptor (FXR)

FXR is another nuclear receptor that plays a central role in bile acid homeostasis, as well as lipid and glucose metabolism. While some bile acids are potent FXR agonists (e.g., chenodeoxycholic acid), LCA has been identified as an FXR antagonist.[8]

LCA antagonizes the activation of FXR by agonists like chenodeoxycholic acid (CDCA) and the synthetic agonist GW4064, with an IC50 of approximately 1 µM in a co-activator association assay.[8] This antagonistic activity is significant as it can lead to the downregulation of FXR target genes, such as the bile salt export pump (BSEP), which can have cholestatic effects.[8] The SAR for FXR antagonism by ILA and its derivatives is an area that warrants further investigation, as selective FXR antagonists have therapeutic potential in certain liver diseases.

Antimicrobial Activity of this compound

ILA has demonstrated antimicrobial activity, particularly against the pathogenic bacterium Clostridioides difficile.[1] This activity is relevant to gut health, as ILA is produced by the gut microbiota and can, in turn, modulate the composition and function of the microbial community.

Inhibition of C. difficile Growth and Spore Germination

ILA can inhibit both the vegetative growth of C. difficile and the germination of its spores. At a concentration of 0.1%, ILA significantly inhibits spore germination and outgrowth.[7] Even at a much lower concentration of 0.00003%, it can prevent the growth of several C. difficile strains.[1][7]

Structure-Activity Relationship for Antimicrobial Activity

The precise structural features of ILA that contribute to its antimicrobial activity are not fully elucidated. However, the overall hydrophobicity of the bile acid molecule is known to be a key factor in its ability to disrupt bacterial membranes. The orientation of the hydroxyl groups and the nature of the side chain likely play a role in the specificity and potency of this activity.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological activities of this compound and its derivatives.

TGR5 Reporter Assay

This assay is used to quantify the agonist or antagonist activity of a compound at the TGR5 receptor.

Principle: HEK293 cells are transiently co-transfected with a TGR5 expression vector and a reporter vector containing a cAMP response element (CRE) linked to a luciferase reporter gene. Activation of TGR5 by an agonist leads to an increase in intracellular cAMP, which in turn activates CREB (cAMP response element-binding protein). Activated CREB binds to the CRE and drives the expression of luciferase. The resulting luminescence is proportional to the TGR5 activation.

Workflow:

Figure 3: Workflow for a TGR5 reporter assay.

C. difficile Growth Inhibition Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against C. difficile.

Principle: A standardized inoculum of C. difficile is exposed to serial dilutions of the test compound in a suitable growth medium under anaerobic conditions. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.

Methodology:

-

Preparation of Inoculum: Culture C. difficile on a suitable agar medium (e.g., brain heart infusion agar supplemented with yeast extract, L-cysteine, and sodium taurocholate) under anaerobic conditions. Prepare a bacterial suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of Test Plates: Perform serial dilutions of the ILA derivative in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.

-

Determination of MIC: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity.

Conclusion and Future Directions

The structure-activity relationship of this compound is a rich and complex field with significant therapeutic potential. Key takeaways include:

-

C-24 Carboxylic Acid Modification: This position is a prime target for enhancing anticancer activity through the introduction of cationic or amide functionalities.

-

Receptor Selectivity: Subtle modifications to the ILA scaffold can shift its activity between TGR5 agonism, VDR agonism, and FXR antagonism. Esterification at C-24, for example, can create potent and selective VDR modulators.

-

Antimicrobial Potential: ILA's intrinsic ability to inhibit C. difficile highlights its potential role in modulating the gut microbiome and preventing pathogenic infections.

Future research should focus on a more systematic exploration of the SAR of ILA itself, moving beyond the inferences drawn from LCA studies. The synthesis and screening of focused libraries of ILA derivatives will be crucial for elucidating the precise structural requirements for potent and selective activity at its various biological targets. Such efforts will undoubtedly pave the way for the development of novel ILA-based therapeutics for a range of human diseases.

References

- 1. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The anticancer activity of bile acids in drug discovery and development [frontiersin.org]

- 3. Synthesis, Structure-Activity Relationship, and Mechanistic Investigation of Lithocholic Acid Amphiphiles for Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure-Activity Relationship, and Mechanistic Investigation of Lithocholic Acid Amphiphiles for Colon Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lithocholic acid derivatives act as selective vitamin D receptor modulators without inducing hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. contagionlive.com [contagionlive.com]

Isolithocholic Acid in Preclinical Models: A Technical Guide

Introduction